molecular formula C24H27N3O5S B6018386 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

Cat. No. B6018386
M. Wt: 469.6 g/mol
InChI Key: JWQDNDRRSKVCMN-UHFFFAOYSA-N
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Description

3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis. Activation of AMPK has been shown to have therapeutic potential for metabolic disorders, such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide activates AMPK by binding to the gamma subunit of the enzyme, leading to conformational changes that increase the affinity of AMPK for its substrates. This results in the phosphorylation of downstream targets, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. This compound also increases mitochondrial biogenesis and improves mitochondrial function. Additionally, it has anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the enzyme. It has also been shown to be effective in vivo, making it a useful tool for studying the role of AMPK in whole organisms. However, this compound has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has a short half-life in vivo, limiting its effectiveness for long-term studies.

Future Directions

There are several future directions for research on 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the therapeutic potential of this compound for metabolic disorders, such as type 2 diabetes and obesity. Additionally, the anti-inflammatory and anti-tumor effects of this compound warrant further investigation. Finally, the limitations of this compound, such as its low solubility and short half-life, could be addressed through the development of new analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide involves several steps, including the condensation of 3-nitrobenzoic acid with 1-adamantylamine to form 3-nitro-N-(1-adamantyl)benzamide. The nitro group is then reduced to an amino group, followed by the addition of sulfonyl chloride to form this compound.

Scientific Research Applications

3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

3-(1-adamantylmethylsulfamoyl)-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c28-23(26-20-4-2-5-21(11-20)27(29)30)19-3-1-6-22(10-19)33(31,32)25-15-24-12-16-7-17(13-24)9-18(8-16)14-24/h1-6,10-11,16-18,25H,7-9,12-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQDNDRRSKVCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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